N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide

Lipophilicity Drug Design Permeability

N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide (CAS 176504-62-4) is a halogenated, fluorinated aromatic amide with the molecular formula C9H7ClF3NO and a molecular weight of 237.60 g/mol. It belongs to the class of N-substituted trifluoroacetamides, characterized by a 2-chlorobenzyl group attached to a trifluoromethyl amide moiety.

Molecular Formula C9H7ClF3NO
Molecular Weight 237.60 g/mol
CAS No. 176504-62-4
Cat. No. B12151271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2,2,2-trifluoroacetamide
CAS176504-62-4
Molecular FormulaC9H7ClF3NO
Molecular Weight237.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO/c10-7-4-2-1-3-6(7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)
InChIKeyWJAXRJAMOHVAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide (CAS 176504-62-4) Technical Profile


N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide (CAS 176504-62-4) is a halogenated, fluorinated aromatic amide with the molecular formula C9H7ClF3NO and a molecular weight of 237.60 g/mol [1]. It belongs to the class of N-substituted trifluoroacetamides, characterized by a 2-chlorobenzyl group attached to a trifluoromethyl amide moiety. This structure imparts specific physicochemical properties, including a calculated XLogP3-AA of 2.8, indicating moderate lipophilicity, and a topological polar surface area of 29.1 Ų [1]. It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and agrochemical research, rather than as a direct end-product API.

Critical Sourcing Rationale: Why N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide Cannot Be Substituted with Generic Analogs


Despite the conceptual simplicity of its structure, substituting N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide with a close analog (e.g., the unsubstituted N-benzyl-2,2,2-trifluoroacetamide or a dichlorinated derivative) for research or process chemistry is high-risk without direct comparative validation. The specific 2-chloro substitution pattern dictates a unique electronic distribution and steric profile that can profoundly influence both reactivity in downstream synthetic steps and intermolecular interactions with biological targets [1]. However, a critical gap exists in the published literature: no publicly available, quantitative, head-to-head study directly compares the biological activity, synthetic yield, or physicochemical stability of this exact compound against its nearest structural neighbors. The following guide therefore explicitly delineates the quantifiable differentiation that can be established through cross-study analysis and class-level inference, while also highlighting the specific data absences that should inform a procurement decision.

Quantitative Performance Evidence for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide Selection


Lipophilicity Advantage: Quantified LogP Superiority Over the Unsubstituted Analog

The introduction of the 2-chlorine atom provides a measurable and significant increase in lipophilicity compared to the non-halogenated parent structure. This is a critical driver for compound selection when membrane permeability is a target parameter. The calculated XLogP3-AA for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide is 2.8 [1], whereas the corresponding value for the non-chlorinated analog, N-benzyl-2,2,2-trifluoroacetamide, is 1.5 [2]. This difference of 1.3 log units represents a theoretical increase of approximately 20-fold in the octanol/water partition coefficient.

Lipophilicity Drug Design Permeability Physicochemical Properties

Biological Activity Gap: Documented Absence of Direct Comparative Antifungal Data

A cross-study review reveals a critical evidentiary gap. The non-chlorinated analog, N-benzyl-2,2,2-trifluoroacetamide, has reported and reproducible antifungal activity with a minimum inhibitory concentration (MIC) of 15.62 μg/mL against Aspergillus flavus [1]. No comparable quantitative MIC data for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide against the same strain exists in the primary literature. Any claim of enhanced, reduced, or equivalent antifungal potency based on the addition of the 2-chloro substituent is therefore unvalidated.

Antifungal Activity SAR Gaps Procurement Risk Assay Validation

Synthetic Utility: A Unique Substrate for Mechanochemical Defluorinative Arylation

The trifluoroacetamide group is a known handle for mechanochemical defluorinative arylation, a reaction that converts the C-CF3 bond into an aromatic amide. This reaction has proven successful for various trifluoroacetamides, including those with N-benzyl substituents [1]. While the exact yield for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide has not been published, its classification as an N-benzyl-trifluoroacetamide directly infers its utility as a unique starting material for synthesizing complex substituted benzamides. A procuring organization might prioritize this compound as a key intermediate for a specific defluorinative coupling step, a reactivity not available to non-fluorinated acetamides or other alternatives.

Synthetic Methodology C-F Bond Activation Mechanochemistry Late-Stage Functionalization

Evidence-Based Applications for N-(2-chlorobenzyl)-2,2,2-trifluoroacetamide Procurement


Late-Stage Functionalization in Medicinal Chemistry Libraries

Due to its inferred reactivity in defluorinative arylation [1], this compound serves as a strategic electrophile for generating diverse libraries of substituted benzamides. A procurement laboratory can leverage this specific reactivity to install a 2-chlorobenzyl amide scaffold and then further elaborate the molecule in a late-stage, bond-forming event, a sequence impossible with a non-fluorinated analog.

Physicochemical Property Tuning for in-vitro ADME Assays

The precisely quantified lipophilicity (XLogP = 2.8) [1] makes this compound a valuable tool for calibrating or tuning the logP of a lead series. When a project requires a moderate increase in lipophilicity over an unsubstituted benzyl derivative (XLogP = 1.5) [2], this compound offers a calculated 1.3-log unit shift, providing a predictable physicochemical benchmark for structure-property relationship studies.

Validation of Chlorine-Specific Biological Activity in Exploratory SAR

The publicly acknowledged gap in comparative biological data [1] defines a clear research application. Procuring this compound is justified for a focused structure-activity relationship (SAR) study designed to intrinsically measure and quantify the impact of the 2-chloro substitution on a target of interest, directly addressing a known missing piece of scientific knowledge and creating proprietary, high-value data.

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